2-((2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thio)-4,6-diphenylnicotinonitrile
Description
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-28-12-14-29(15-13-28)24(30)18-31-25-22(17-26)21(19-8-4-2-5-9-19)16-23(27-25)20-10-6-3-7-11-20/h2-11,16H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPVADKZHHMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thio)-4,6-diphenylnicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24N4OS
- Molecular Weight : 396.53 g/mol
- CAS Number : 899755-98-7
- Structure : The compound features a nicotinonitrile core with a thioether linkage to a 4-methylpiperazine moiety, which is critical for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in neuropharmacology and oncology.
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds can potentially enhance cholinergic neurotransmission, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, structural analogs have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .
- Neuroprotective Effects : Research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative disorders .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits promising activity against AChE with an IC50 value comparable to known inhibitors. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 5.0 | Acetylcholinesterase |
| Donepezil | 0.5 | Acetylcholinesterase |
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of related compounds in a model of oxidative stress induced by glutamate in neuronal cells. The results indicated that these compounds significantly reduced cell death and increased cell viability by up to 40% compared to untreated controls.
- Anticancer Efficacy : In another study, the compound was tested against various cancer cell lines, including breast and colorectal cancer cells. The results showed a dose-dependent inhibition of cell proliferation with significant induction of apoptosis at higher concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 4-methylpiperazine substituent, which distinguishes it from analogs with nitroaryl, chlorophenyl, or styryl groups. Below is a comparative analysis with key analogs from the evidence:
Key Observations
- Bioactivity Potential: The 4-methylpiperazine group in the target compound may enhance solubility and receptor binding compared to the chlorophenyl analog, which lacks a basic nitrogen center . Piperazine derivatives are frequently associated with kinase inhibition or CNS activity, though direct evidence for this compound is absent in the provided data.
- Synthetic Feasibility : The chlorophenyl analog (CAS:94360-91-5) is commercially available, suggesting scalable synthesis routes, while the distyryl analog requires specialized coupling for extended conjugation .
- Thermal Stability: Pyrimidinone analogs (e.g., compound 2b) exhibit higher melting points (>218°C) compared to nicotinonitriles, likely due to hydrogen bonding in the pyrimidinone ring .
- Safety Profile : The chlorophenyl analog’s safety guidelines (P210: avoid ignition sources) suggest flammability risks, which may extend to the methylpiperazine derivative due to similar organic frameworks .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-((2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thio)-4,6-diphenylnicotinonitrile, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, coupling reactions, and purification via column chromatography. For example, thioglycolic acid derivatives can react with 4,6-diphenylnicotinonitrile precursors under reflux with catalysts like DCC (dicyclohexylcarbodiimide) to form thioether linkages . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for nucleophile:substrate) to improve yields above 80% .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR : H and C NMR identify proton environments (e.g., methylpiperazine protons at δ 2.3–2.5 ppm) and aromatic systems (δ 7.1–7.8 ppm for diphenyl groups) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 483.18) with <2 ppm error .
- XRD : Single-crystal X-ray diffraction resolves bond lengths (C–S: ~1.81 Å) and dihedral angles (e.g., 85° between pyridine and phenyl rings) to validate stereochemistry .
Q. How can researchers assess the compound’s purity and stability during storage?
- Methodology :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects degradation products .
- TGA/DSC : Thermogravimetric analysis determines decomposition temperatures (>200°C), while differential scanning calorimetry identifies melting points (e.g., 218–220°C) to guide storage conditions (dry, inert atmosphere) .
Advanced Research Questions
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., kinases or receptors)?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., EGFR kinase), focusing on hydrogen bonds between the nicotinonitrile core and catalytic lysine residues .
- DFT Calculations : B3LYP/6-311G(d,p) basis sets calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å for stable binding) .
Q. How can contradictory bioactivity data between in vitro and computational models be resolved?
- Methodology :
- Dose-Response Validation : Repeat cytotoxicity assays (e.g., MTT on HeLa cells) with varying concentrations (1–100 µM) and calculate IC values using nonlinear regression (GraphPad Prism) to confirm experimental reproducibility .
- SAR Analysis : Compare analogues (e.g., replacing methylpiperazine with morpholine) to isolate structural contributors to activity discrepancies .
- Metabolite Screening : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may alter in vivo efficacy .
Q. What strategies address low solubility in aqueous buffers during pharmacological testing?
- Methodology :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin encapsulation (e.g., HP-β-CD at 10 mM) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to the thioether side chain, improving bioavailability for in vivo studies .
Q. How do π–π stacking and CH–π interactions influence the compound’s crystallographic packing?
- Methodology :
- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular contacts (e.g., 12% π–π contribution from phenyl rings) .
- Packing Diagrams : Mercury software visualizes herringbone arrangements driven by C–H···N interactions (2.9–3.1 Å distances) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
